molecular formula C19H22FN5O3 B14934860 4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B14934860
M. Wt: 387.4 g/mol
InChI Key: PFELLUMSVSZYEM-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypyridinyl group, and a piperazine carboxamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C19H22FN5O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22FN5O3/c1-28-18-7-4-15(12-21-18)23-17(26)13-22-19(27)25-10-8-24(9-11-25)16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,27)(H,23,26)

InChI Key

PFELLUMSVSZYEM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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